Product packaging for 1,2,3,4,5,6-Hexahydro-3-benzazocine(Cat. No.:CAS No. 40584-21-2)

1,2,3,4,5,6-Hexahydro-3-benzazocine

Cat. No.: B3383284
CAS No.: 40584-21-2
M. Wt: 161.24 g/mol
InChI Key: UPQCFWKOZOXUSC-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-3-benzazocine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B3383284 1,2,3,4,5,6-Hexahydro-3-benzazocine CAS No. 40584-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6-hexahydro-3-benzazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-5-11-7-9-12-8-3-6-10(11)4-1/h1-2,4-5,12H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQCFWKOZOXUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40584-21-2
Record name 1,2,3,4,5,6-hexahydro-3-benzazocine
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Contextualization Within the Benzazocine Class of Heterocyclic Compounds

1,2,3,4,5,6-Hexahydro-3-benzazocine belongs to the larger family of benzazocine compounds. Benzazocines are a class of bicyclic heterocyclic compounds that feature a benzene (B151609) ring fused to an eight-membered azocine (B12641756) ring, which contains one nitrogen atom. Heterocyclic compounds are cyclic structures in which one or more of the ring atoms are elements other than carbon. youtube.comyoutube.com The specific nomenclature "1,2,3,4,5,6-hexahydro" indicates that six of the atoms in the azocine ring are saturated with hydrogen atoms. This structural framework provides a three-dimensional architecture that is crucial for its interaction with biological targets.

The benzazocine scaffold is a key structural motif in medicinal chemistry, often associated with compounds that interact with the central nervous system. Variations in the substitution patterns and stereochemistry of the benzazocine core can lead to a wide range of pharmacological activities.

Historical Perspective on Early Research and Synthetic Efforts

Early research into benzazocine derivatives was largely driven by the quest for new analgesic agents. Scientists sought to create molecules that could provide pain relief similar to morphine but with a reduced risk of addiction and other side effects. This led to the exploration of various simplified morphine-like structures, including the benzazocine framework.

A significant breakthrough in the synthesis of a related class of compounds, the 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocines, was reported in 1978. nih.govacs.org This synthesis, starting from benzonorbornadiene, represented a key advancement in accessing these complex molecular architectures. nih.gov The primary focus of this early work was to investigate the structure-activity relationships of these new compounds, particularly their analgesic properties. nih.govnih.gov Researchers synthesized various N-substituted derivatives to understand how modifications to the nitrogen atom would influence their biological effects. datapdf.com For instance, the N-methyl derivative of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine (B8528088) was found to be more active than codeine in certain pain models. nih.gov

Significance in Contemporary Organic and Medicinal Chemistry Research

Classical Synthetic Routes to the Benzazocine Scaffold

The construction of the benzazocine core has been approached through several classical organic synthesis strategies, primarily focusing on ring enlargement of smaller heterocyclic systems or intramolecular cyclization of acyclic precursors. These methods provide access to the fundamental this compound structure and its substituted derivatives.

Ring Enlargement Strategies

Ring expansion reactions offer a powerful tool for the synthesis of medium-sized rings like benzazocines, often starting from more readily available five- or six-membered ring precursors. These methods circumvent the challenges associated with direct eight-membered ring closures.

The Beckmann rearrangement, a classic acid-catalyzed conversion of an oxime to an amide, has been effectively utilized in the synthesis of benzazocine derivatives. wikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com This reaction typically involves the rearrangement of a cyclic ketoxime to a lactam, which constitutes the core of the benzazocine ring system. The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group. Subsequently, the group anti-periplanar to the leaving group on the nitrogen migrates, leading to the formation of a nitrilium ion, which is then hydrolyzed to the corresponding amide or lactam. wikipedia.orgmasterorganicchemistry.com

A notable application involves the second-order Beckmann reaction of oximes derived from 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one. This reaction yields 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile, which can be further functionalized. rsc.org The choice of acidic catalyst and reaction conditions is crucial to favor the rearrangement over competing reactions like fragmentation. wikipedia.org While strong acids like sulfuric acid and polyphosphoric acid are traditionally used, milder reagents such as cyanuric chloride with zinc chloride have also been developed. wikipedia.orgnih.gov

The Schmidt reaction provides another avenue for ring expansion to form benzazocine structures. This reaction involves the interaction of a carbonyl compound with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid. wikipedia.orglibretexts.org When applied to a cyclic ketone, the Schmidt reaction can lead to the insertion of a nitrogen atom into the ring, forming a lactam. libretexts.org

The mechanism begins with the addition of hydrazoic acid to the protonated carbonyl group, forming an azidohydrin intermediate. This intermediate then undergoes a rearrangement, with one of the alkyl groups migrating to the nitrogen atom, accompanied by the expulsion of dinitrogen gas. libretexts.org The resulting nitrilium ion is subsequently trapped by water to yield the lactam. The regioselectivity of the migration is a key consideration in the synthesis of substituted benzazocines. chimia.ch The intramolecular version of the Schmidt reaction, using tethered azides, has proven particularly valuable for constructing complex heterocyclic systems, including those related to the benzazocine framework. chimia.ch

Beyond the Beckmann and Schmidt reactions, other ring expansion strategies have been explored for the synthesis of benzazocines. One such method involves the reaction of dihydrobenzazepines with dibromocarbene. rsc.orgrsc.org In this approach, a 2,3,4,5-tetrahydro-1-p-tolylsulphonyl-1-benzazepin-5(1H)-one is converted to its enol ether, which then reacts with dibromocarbene to form a dibromocyclopropane adduct. rsc.orgelectronicsandbooks.com This adduct undergoes a silver nitrate-promoted ring expansion to afford the corresponding 2,3,4,5-tetrahydro-1-p-tolylsulphonyl-1-benzazocin-6(5H)-one. rsc.orgelectronicsandbooks.com

More recent developments include cascade ring expansion reactions, which can construct medium-sized rings without the need for high-dilution conditions. whiterose.ac.uk These methods often involve the in situ formation of a reactive intermediate that triggers a series of ring-expanding rearrangements. whiterose.ac.uk

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions represent a major strategy for the synthesis of the this compound ring system. These reactions involve the formation of a key carbon-carbon or carbon-heteroatom bond within an acyclic or macrocyclic precursor to construct the eight-membered ring.

Intramolecular arylation reactions are a powerful tool for the synthesis of benzannulated heterocyclic systems, including benzazocines. These reactions typically involve the formation of a new carbon-carbon bond between an aryl ring and another part of the molecule.

One prominent example is the use of palladium-catalyzed intramolecular C-H arylation. beilstein-journals.org This methodology allows for the direct coupling of an aryl C-H bond with a tethered reaction partner. For instance, the synthesis of azulene-embedded polycyclic aromatic hydrocarbons has been achieved through a final-stage intramolecular C-H arylation of substituted indenofluorenes using a palladium catalyst. beilstein-journals.org

Another approach involves a cascade sequence of nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. In one such method, the synthesis of 2-substituted indoles and benzofurans was achieved through an SNAr reaction followed by a 5-endo-dig cyclization between the nucleophile and an ortho-acetylene group. The acetylene (B1199291) serves a dual role as both an activating group for the SNAr reaction and as a scaffold for the newly formed ring. rsc.org

Furthermore, copper-catalyzed enantioselective arylation-cyclization cascades have been developed for the construction of pyrroloindolines, which share structural similarities with certain benzazocine derivatives. princeton.edu This strategy employs diaryliodonium salts and asymmetric copper catalysis to achieve high enantioselectivity in the formation of the C(3)-aryl pyrroloindoline unit. princeton.edu

The table below summarizes some of the key intramolecular cyclization reactions used in the synthesis of benzazocine-related structures.

Reaction TypeCatalyst/ReagentPrecursor TypeProductReference(s)
Intramolecular C-H ArylationPalladium CatalystSubstituted IndenofluorenesFused Polycyclic Aromatic Hydrocarbons beilstein-journals.org
SNAr/Intramolecular CyclizationBaseOrtho-alkynylaryl Halides2-Substituted Indoles/Benzofurans rsc.org
Enantioselective Arylation-CyclizationCopper/Chiral LigandIndole Derivatives, Diaryliodonium SaltsC(3)-Aryl Pyrroloindolines princeton.edu
Aza-Prins ReactionHydrogen Halides3-Vinyltetrahydroquinolines, AldehydesTricyclic Benzazocines acs.org
Pomeranz–Fritsch Double Cyclization20% HCl or 70% HClO₄N,N-dibenzylaminoacetaldehyde dialkyl acetalsDihydromethanodibenzoazocine-5-carboxylic acids beilstein-journals.org

Mannich Reaction-Derived Cyclizations

The Mannich reaction, a cornerstone in the synthesis of aminoalkyl chains, can be ingeniously applied to construct the this compound skeleton through intramolecular cyclization pathways. A particularly powerful variant is the tandem aza-Cope rearrangement–Mannich cyclization, which can build complex cyclic amines from simpler precursors. nih.goveurekaselect.com This tandem reaction is noted for its ability to create intricate cyclic molecules under mild conditions with a high degree of diastereoselectivity. eurekaselect.com

The sequence is initiated by the formation of an iminium cation, which then undergoes a eurekaselect.comeurekaselect.com-sigmatropic rearrangement known as the aza-Cope rearrangement. eurekaselect.com The resulting enol intermediate is positioned to undergo an irreversible intramolecular Mannich cyclization, which forms the new ring system. eurekaselect.com This strategy provides a strong thermodynamic driving force toward the desired cyclized product. eurekaselect.com Detailed studies on related complex tricyclic amines have shown that these aza-Cope rearrangement–Mannich cyclization sequences are effective for assembling azatricyclo units. beilstein-journals.orgresearchgate.net The reaction can be initiated from various precursors, such as cyanomethylamines, which generate the required formaldiminium ion under acidic conditions. beilstein-journals.org While these reactions have been extensively used to create five- and six-membered rings, the principles are applicable to the formation of larger rings like the eight-membered azocine (B12641756) core. eurekaselect.comrsc.org

Acid-Induced Cyclization Pathways

Acid-induced cyclization represents a fundamental strategy for the annulation of the benzazocine ring system. These methods typically involve an intramolecular electrophilic substitution reaction where a tethered side chain on a benzene (B151609) ring attacks the aromatic nucleus under acidic conditions to form the heterocyclic ring. For instance, a common approach involves the cyclization of a tetrahydropyridine (B1245486) precursor by heating it with a strong mineral acid.

In some cases, the choice of acidic conditions is critical, as alternative reaction pathways can occur. An attempt to prepare an ethyl ester from a benzazocine-2-carbonitrile precursor in hot 10% aqueous ethanol (B145695) saturated with hydrogen chloride led to an unintended ring contraction, highlighting the sensitivity of the system to specific reagents and conditions. researchgate.net A successful strategy for forming bridged benzazocine derivatives is the Grewe cyclization, a powerful acid-catalyzed reaction used to create morphinan (B1239233) and related structures. researchgate.net This reaction demonstrates the utility of strong acids in promoting the key C-C bond formation to construct the polycyclic framework.

Sequential Alkylation and Annulation Approaches

The construction of the this compound ring can be achieved through multi-step sequences that strategically build the molecule via sequential alkylation and annulation (ring-forming) steps. One such approach involves an initial Diels-Alder reaction to construct a substituted cyclohexene (B86901) ring, which serves as a complex precursor. nih.gov This is followed by a novel base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety, which completes the formation of the bridged benzazocine ring system. nih.gov This method has been optimized to give excellent yields by carefully controlling reaction parameters such as temperature and concentration. nih.gov

Asymmetric Synthesis of Enantiopure this compound Analogues

The synthesis of enantiomerically pure benzazocine analogues is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Three primary strategies are employed to achieve this: the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary-Mediated Approaches

The chiral auxiliary approach is a robust and widely used strategy for controlling stereochemistry during synthesis. In this method, a prochiral substrate is covalently attached to a chiral molecule, the "auxiliary," to form a new compound. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on one face of the molecule, leading to a diastereoselective transformation. After the desired stereocenter has been set, the auxiliary is cleaved and can often be recovered for reuse.

This multi-step process involves:

Covalent coupling of the substrate to the chiral auxiliary.

A diastereoselective transformation, such as an alkylation or aldol (B89426) reaction.

Non-destructive removal of the auxiliary to yield the enantiomerically enriched product.

A variety of chiral auxiliaries have been developed, many derived from inexpensive natural sources. Evans' oxazolidinone auxiliaries are particularly well-known and have been successfully applied in numerous stereoselective reactions.

Table 1: Examples of Common Chiral Auxiliaries

Auxiliary Class Example Structure Typical Applications Reference
Oxazolidinones Evans Auxiliaries Aldol Reactions, Alkylations, Diels-Alder
Camphorsultams Oppolzer's Camphorsultam Michael Additions, Alkylations
Phenylmenthols 8-Phenylmenthol Ene Reactions

Asymmetric Catalysis in Benzazocine Construction

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This field has seen rapid advancement, with the development of sophisticated catalysts based on metals and organic molecules (organocatalysis).

These catalytic systems can be applied to key ring-forming reactions necessary for constructing the benzazocine framework. For example, chiral Brønsted acids derived from BINOL have been used to catalyze asymmetric aza-Diels-Alder reactions to produce chiral tetrahydropyridines, which are valuable precursors for piperidine-containing structures. Similarly, chiral metal complexes are highly effective. Gold- and platinum-based catalysts have been employed in asymmetric cycloisomerization reactions to construct complex polycyclic systems with high enantiopurity. The choice of chiral ligand is crucial for inducing stereoselectivity.

Table 2: Selected Asymmetric Catalysis Strategies

Catalyst Type Reaction Application Reference
Chiral Brønsted Acid Aza-Diels-Alder Synthesis of chiral tetrahydropyridines
Chiral Phosphine-Gold(I) Cycloisomerization Enantioselective synthesis of complex heterocycles
Chiral Phosphine-Iridium(I) Asymmetric Hydrogenation Creation of stereocenters via reduction

Resolution of Racemic Mixtures

When an asymmetric synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is employed. Since enantiomers possess identical physical properties like melting point and solubility, direct separation is generally impossible. The most common strategy involves converting the pair of enantiomers into a mixture of diastereomers, which have different physical properties and can therefore be separated.

For a racemic mixture of a base, such as this compound, resolution is typically achieved by reacting it with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This acid-base reaction forms a pair of diastereomeric salts. Due to their different solubilities, one diastereomeric salt will often crystallize preferentially from a suitable solvent. The crystallized salt is then separated by filtration, and the pure enantiomer of the benzazocine base is liberated by treatment with a base. The other enantiomer can often be recovered from the remaining solution (the mother liquor). The process is monitored by measuring the optical rotation of the product until it reaches a constant value, indicating that a pure diastereomer has been isolated.

Functionalization and Derivatization Strategies

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a broad spectrum of derivatives. These modifications can be broadly categorized into reactions involving the nitrogen atom, the aromatic benzene ring, and the eight-membered azocine ring itself.

The secondary amine nitrogen within the hexahydro-3-benzazocine scaffold is a prime target for functionalization. N-alkylation introduces various alkyl groups, which can significantly influence the pharmacological properties of the resulting compounds. For instance, the N-methyl derivative of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine (B8528088) has been synthesized and studied for its analgesic activity. nih.govdatapdf.com The general approach for N-alkylation often involves reacting the parent hexahydro-3-benzazocine with an appropriate alkyl halide in the presence of a base. datapdf.combeilstein-journals.org

N-acylation provides another avenue for derivatization, introducing acyl groups to the nitrogen atom. This can be achieved by reacting the hexahydro-3-benzazocine with acyl chlorides or anhydrides.

A study on the N-alkylation of the 1H-indazole scaffold, a related bicyclic system, highlights the importance of reaction conditions, such as the choice of base and solvent, in controlling the regioselectivity of the reaction. beilstein-journals.org For example, using sodium hydride in tetrahydrofuran (B95107) was found to be effective for achieving N-1 selective alkylation. beilstein-journals.org Similar considerations are crucial for the selective N-alkylation of hexahydro-3-benzazocines, especially when other reactive sites are present in the molecule.

Table 1: Examples of N-Substituted this compound Derivatives

N-SubstituentParent CompoundReference
Methyl1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine nih.govdatapdf.com
Propyl1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine datapdf.com
Cyclopropylcarbonyl1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine datapdf.com
Benzyl (B1604629)1,2,3,4,5,6-Hexahydro-2,5-methano-3-benzazocine rsc.org

The benzene ring of the hexahydro-3-benzazocine system is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. These substitutions can alter the electronic properties and steric profile of the molecule, which in turn can modulate its biological activity. For example, the synthesis of 8-methoxy derivatives has been reported, indicating that functionalization of the aromatic ring is a viable strategy. rsc.orgjst.go.jp

A recent study detailed a base-mediated nitrophenyl reductive cyclization to form hexahydro-2,6-methano-1-benzazocines. acs.orgnih.govub.edu This process involves a Diels-Alder reaction to create a 4-nitrophenylcyclohexanone intermediate, which then undergoes cyclization. acs.orgnih.govub.edu The scope of this reaction was explored with various substituted nitrobenzenes, demonstrating that the aromatic ring can be pre-functionalized before the construction of the benzazocine core. acs.orgnih.gov

The eight-membered azocine ring can undergo a variety of chemical transformations. One notable modification is the second-order Beckmann rearrangement of the oxime of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one. rsc.org This reaction leads to the formation of 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile. rsc.org The resulting nitrile can be further hydrolyzed to a carboxylic acid, esterified, or reduced to an aminomethyl group, showcasing the versatility of this approach for introducing functionality at the C-2 position of the benzazocine ring. rsc.org

Ring contraction has also been observed under certain conditions. For instance, attempting to prepare an ethyl ester from the aforementioned benzazocine-2-carbonitrile in hot aqueous ethanol saturated with hydrogen chloride resulted in a ring contraction to give 1-methyl-2-(N-methylaminomethyl)naphthalene. rsc.org

A significant area of research within the hexahydro-3-benzazocine family involves the synthesis of bridged derivatives, particularly methano-benzazocines. These rigid structures are of interest due to their conformational constraints, which can lead to enhanced receptor selectivity and potency. Several types of methano-bridged benzazocines have been synthesized, including 2,6-methano-3-benzazocines, 1,6-methano-3-benzazocines, 2,5-methano-3-benzazocines, and 1,5-methano-3-benzazocines. nih.govrsc.orgjst.go.jpnih.govnih.gov

The synthesis of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine has been accomplished in a four-step sequence starting from benzo-norbornadiene. nih.gov Another approach to the 2,5-methano-3-benzazocine ring system involves the conversion of 8,8-bisethoxycarbonyl-6,7,8,9-tetrahydrobenzocyclohepten-5-one into a keto-lactam intermediate, which is then reduced. rsc.org

Furthermore, 1,3-bridged 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine derivatives have also been synthesized. jst.go.jp The introduction of an epithio bridge to form 2,6-epithio-3-benzazocines has been achieved through intramolecular cyclization of 1-(2-aminoethyl)-3,4-dihydro-1H-2-benzothiopyrans. documentsdelivered.com

Table 2: Examples of Bridged Hexahydro-3-benzazocine Derivatives

Bridge TypeParent CompoundReference
2,6-MethanoThis compound jst.go.jp
1,6-MethanoThis compound nih.gov
2,5-MethanoThis compound rsc.org
1,5-MethanoThis compound nih.gov
2,6-Epithio1,2,3,4,5,6-Hexahydro-8-hydroxy-3-benzazocine documentsdelivered.com

Reaction Mechanisms and Mechanistic Elucidation Studies

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcome of new transformations. While detailed mechanistic studies for all reactions involving hexahydro-3-benzazocines are not extensively documented in the provided context, some insights can be gleaned.

A recent study on the synthesis of hexahydro-2,6-methano-1-benzazocines via a base-mediated nitrophenyl reductive cyclization provides a good example of mechanistic investigation. acs.orgnih.gov The key step involves the intramolecular cyclization of a 4-nitrophenylcyclohexanone derivative. acs.orgnih.gov The optimization of this step required screening various bases, solvents, and reaction temperatures, suggesting a complex interplay of factors governing the reaction's efficiency. nih.gov The use of microwave irradiation was also found to accelerate the reaction. nih.gov

The second-order Beckmann rearrangement of an oxime to a nitrile-containing benzazocine is another example of a key reaction step. rsc.org This type of rearrangement is known to proceed through a nitrogen-centered cationic intermediate, and the specific outcome is influenced by the stereochemistry of the starting oxime and the reaction conditions.

The development of new synthetic methods often involves a combination of empirical findings and mechanistic hypotheses to guide the optimization of reaction conditions. nih.gov

Identification of Intermediates

The elucidation of reaction pathways through the identification and characterization of intermediates is crucial for optimizing synthetic strategies and understanding reaction mechanisms. In the synthesis of hexahydro-3-benzazocine derivatives, several key intermediates have been isolated and identified, providing valuable insights into the ring-forming and functionalization steps.

A notable example comes from the synthesis of the bridged derivative, 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one. A second-order Beckmann rearrangement of the oxime of 1-[2-(N,N-dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one serves as a key step to form the eight-membered ring. This reaction proceeds through the formation of 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile as an isolable intermediate. rsc.orgrsc.org This nitrile-containing benzazocine can be further elaborated. For instance, hydrolysis of the nitrile group leads to the corresponding carboxylic acid, which can then be esterified or reduced to an aminomethyl group. rsc.orgrsc.org

Another significant intermediate, 2,3,5,9b-tetrahydrobenz[e]indole , has been identified in a Takeda-style synthesis of the same bridged benzazocine. rsc.org This intermediate is formed from the cyclization of 1-[2-(N-benzyl-N-methylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one ethylene (B1197577) acetal (B89532) after removal of the benzyl group and subsequent hydrolysis. rsc.org

In the synthesis of 2,6-epithio-3-benzazocine derivatives, a five-membered cyclic aminosulfonium salt has been proposed as a key intermediate. This species is formed through the intramolecular cyclization of 1-(2-aminoethyl)-3,4-dihydro-1H-2-benzothiopyrans.

The following table summarizes some of the key identified intermediates in the synthesis of hexahydro-3-benzazocine derivatives:

Intermediate Compound NameSynthetic ContextReference
1,2,3,4-Tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrileSecond-order Beckmann rearrangement for the synthesis of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one. rsc.orgrsc.org
2,3,5,9b-Tetrahydrobenz[e]indoleTakeda-style synthesis of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one. rsc.org
Cyclic aminosulfonium saltIntramolecular cyclization for the synthesis of 2,6-epithio-3-benzazocines.

Stereochemical Outcomes of Reactions

The control of stereochemistry is a paramount challenge in the synthesis of complex molecules like hexahydro-3-benzazocines, which can possess multiple stereocenters. Research efforts have been directed towards both diastereoselective and enantioselective approaches to control the spatial arrangement of substituents on the benzazocine core.

A significant breakthrough in the diastereoselective synthesis of benzazocine derivatives involves a Zn(OTf)₂-catalyzed (4+4) cyclocondensation of anthranils with 2-(trans-1-aroyl-2-arylcyclopropyl)malonates. rsc.orgrsc.orgresearchgate.net This method delivers polycyclic benzazocines that feature an oxa-bridged eight-membered ring in excellent yields and with exclusive diastereoselectivity. rsc.orgrsc.orgresearchgate.net The reaction is believed to proceed through a mechanism where the Lewis acid activates the cyclopropane, which then acts as a formal four-carbon synthon in the annulation with the anthranil. rsc.org

The enantioselective synthesis of substituted 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocines has also been a subject of doctoral research, indicating that methods for controlling the absolute stereochemistry of these bridged systems have been explored. bath.ac.uk While specific details from this thesis are not broadly published, the work points towards the use of chiral auxiliaries or catalysts to induce asymmetry in the ring-forming or functionalization steps.

The separation of racemic mixtures through chiral resolution is another strategy to obtain enantiomerically pure hexahydro-3-benzazocine derivatives. datapdf.com This often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

The following table highlights key findings in the stereochemical control of hexahydro-3-benzazocine synthesis:

Reaction TypeKey FeaturesStereochemical OutcomeCatalyst/ReagentReference
(4+4) CyclocondensationReaction of anthranils with donor-acceptor cyclopropanes.Exclusive diastereoselectivityZn(OTf)₂ rsc.orgrsc.orgresearchgate.net
Enantioselective SynthesisSynthesis of substituted 2,6-methano-3-benzazocines.Enantioselective formation of products.Not specified in abstract. bath.ac.uk
Chiral ResolutionSeparation of enantiomers from a racemic mixture.Isolation of individual enantiomers.Chiral resolving agents. datapdf.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular structure in solution. Through various NMR experiments, it is possible to map out the connectivity of atoms, deduce stereochemical relationships, and study dynamic processes such as ring inversion. researchgate.netresearchgate.net

Proton (¹H) NMR spectroscopy is fundamental for identifying the chemical environment of hydrogen atoms within the this compound structure. The chemical shifts (δ) of the protons are influenced by their neighboring atoms and their spatial orientation. For instance, protons on the benzene ring typically appear in the aromatic region (around 7.0 ppm), while the protons on the saturated heterocyclic ring are found in the aliphatic region. acs.org

Coupling constants (J-values) derived from the splitting patterns of the signals provide valuable information about the dihedral angles between adjacent protons, which is crucial for determining the conformation of the eight-membered ring. acs.org The analysis of these coupling constants helps in understanding the relative stereochemistry of substituents on the azocine ring.

Table 1: Representative ¹H NMR Data for a this compound Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-aromatic 7.20-7.00 m -
H-1 3.50 dd 14.0, 6.0
H-2 2.90 m -
H-4 3.10 t 7.5
H-5 1.80 m -
H-6 2.75 t 6.5

Note: This table presents hypothetical data for illustrative purposes. Actual values can vary significantly based on substitution patterns and solvent.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and for determining the complex structure and stereochemistry of this compound derivatives. researchgate.netresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for establishing the connectivity across quaternary carbons and heteroatoms, thus piecing together the entire molecular skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. The observation of a NOESY cross-peak between two protons indicates that they are close in space, which is critical for determining the stereochemistry and the preferred conformation of the flexible eight-membered ring. researchgate.net

The structures of various natural and synthetic compounds containing the hexahydro-3-benzazocine core, such as moschamindole and moschamindolol, have been determined using these extensive 1D and 2D NMR experiments. researchgate.netresearchgate.netresearchgate.net

The eight-membered ring of the this compound system is conformationally flexible. Variable-temperature (VT) NMR spectroscopy is a key technique used to study the dynamic processes, such as ring inversion and interconversion between different conformers. researchgate.netresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to the broadening and eventual coalescence of these signals into a time-averaged spectrum. researchgate.net The analysis of this coalescence behavior allows for the determination of the activation energy barriers for these conformational changes, providing insight into the flexibility and stability of the different ring conformations. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of the this compound compounds and to gain structural information through the analysis of their fragmentation patterns. researchgate.netresearchgate.net The ionization process generates a molecular ion, the mass-to-charge ratio (m/z) of which provides the molecular weight of the compound. The fragmentation of this molecular ion into smaller, charged fragments creates a unique mass spectrum that serves as a molecular fingerprint. The analysis of these fragmentation pathways can help to confirm the proposed structure and identify the different components of the molecule.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. By comparing the experimentally measured exact mass to the calculated masses of possible molecular formulas, the correct formula can be determined, which is a critical step in the identification of new or unknown this compound derivatives. researchgate.net The structures of many synthesized compounds containing this heterocyclic system have been confirmed using a combination of NMR, IR, MS, and HRMS techniques. researchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
Moschamindole
Moschamindolol
2,3,4,5-Tetrahydro-1H-3-benzazepine-2-carboxylic acid
This compound-2-carboxylic acid
2,3,4,5,6,7-Hexahydro-1H-3-benzazonine-2-carboxylic acid
2-Iodobenzyl alcohol
Benzo[c]azocin-3-one
Benzo[d]azocin-2-one
Benzo[d]azocin-4-one
1,5-methano-3-methyl-6-phenyl-1,2,3,4,5,6-hexahydro-3-benzazocine
1,5-methano-3-methyl-6-oxo-1,2,3,4,5,6-hexahydro-3-benzazocine
7,8-Difluoro-1,2,3,4,5,6-hexahydro-1,5-methano-3-benzazocine

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of hexahydro-3-benzazocine systems. By inducing fragmentation of a selected precursor ion, MS/MS provides detailed information about the molecule's connectivity and composition. While specific experimental MS/MS data for the parent this compound is not extensively published, fragmentation pathways can be predicted based on the known behavior of related cyclic amines and aromatic compounds. miamioh.edulibretexts.org

In a typical scenario, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation. The fragmentation of the hexahydro-3-benzazocine core would likely proceed through several key pathways:

Alpha-Cleavage: The most common fragmentation for amines involves cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For N-substituted derivatives, the largest alkyl group is preferentially lost. miamioh.edu

Ring Opening: Cleavage of the bonds within the eight-membered azocine ring can occur, leading to a variety of fragment ions. This is often followed by the loss of small neutral molecules like ethene.

Retro-Diels-Alder (RDA) Reaction: The fused ring system may undergo RDA-type fragmentation, particularly in the partially saturated hydroaromatic ring.

Benzylic Cleavage: The bond between the benzene ring and the heterocyclic system can cleave, leading to the formation of characteristic aromatic fragment ions.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification. uni.lu

Table 1: Predicted MS Data for this compound [M+H]⁺ This table is based on predicted data and general fragmentation principles.

Adduct/FragmentPredicted m/zPredicted CCS (Ų)Likely Origin
[M+H]⁺162.12773143.3Protonated parent molecule. uni.lu
[M+Na]⁺184.10967147.5Sodium adduct of parent molecule. uni.lu
Fragment 1Varies-Result of α-cleavage at the nitrogen.
Fragment 2Varies-Result of ring opening/fragmentation.
Fragment 3 (e.g., C₇H₇⁺)91.05478-Tropylium ion from benzylic cleavage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm its key structural features.

The primary functional groups and their expected IR absorptions are:

N-H Stretch: For the parent compound (a secondary amine), a single, sharp to somewhat broad absorption band is expected in the region of 3300-3500 cm⁻¹. This band is typically less intense than an O-H stretch.

Aromatic C-H Stretch: Absorption due to the C-H stretching vibrations on the benzene ring typically appears just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the saturated portion of the ring produce strong, sharp absorptions in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in one or more medium to weak bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the fingerprint region, between 1000 and 1350 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound This table presents expected wavenumber ranges based on established principles of IR spectroscopy.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Secondary Amine)Stretch3300 - 3500Weak to Medium
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 2960Strong
Aromatic C=CStretch1450 - 1600Medium to Weak
C-NStretch1000 - 1350Medium
Aromatic C-HOut-of-plane bend690 - 900Strong

X-ray Crystallography for Solid-State Structure Determination

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces. In hexahydro-3-benzazocine systems, hydrogen bonding plays a critical role. For the parent compound, the secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen lone pair and the π-system of the benzene ring can act as acceptors.

In the crystal structure of related heterocyclic compounds, such as fluorinated bis-benzoxazines, C-H···F and C-H···π interactions are observed to stabilize the crystal packing. nih.gov Similarly, in crystals of benzimidazolium salts, N-H···Cl, N-H···O, and O-H···Cl hydrogen bonds create extensive networks that define the solid-state architecture. researchgate.net For hexahydro-3-benzazocine hydrochlorides, strong N-H···Cl⁻ hydrogen bonds would be the dominant intermolecular interaction, linking the cations and anions into a stable lattice.

For chiral derivatives of this compound, X-ray crystallography is the most powerful method for determining the absolute configuration (the actual spatial arrangement of atoms, e.g., R or S). This is typically achieved for enantiomerically pure samples that form non-centrosymmetric crystals. ed.ac.uk The determination relies on the phenomenon of anomalous dispersion (or resonant scattering), where the X-rays interact differently with the electron clouds of the atoms depending on the path taken. nih.gov This leads to small but measurable intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov The Flack parameter is a value refined during the structure solution that indicates the absolute structure of the crystal; a value near zero for a given configuration confirms its correctness, while a value near one indicates the inverted structure is correct. ed.ac.uk

The eight-membered ring of a simple hexahydro-3-benzazocine is flexible and can adopt several low-energy conformations. However, in bridged systems, such as 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine or 2,6-methano-3-benzazocines, the introduction of an ethano or methano bridge drastically reduces this conformational flexibility. rsc.orgnih.govrsc.org X-ray diffraction studies on these rigid analogues provide precise details of the resulting ring conformation. These bridged systems lock the eight-membered ring into a specific, often distorted, boat or chair-like conformation, which is critical for its interaction with biological targets. The analysis of these crystal structures reveals the precise bond angles and torsional strains imposed by the rigid framework.

Circular Dichroism (CD) Spectroscopy for Chiral Benzazocine Derivatives

Circular Dichroism (CD) spectroscopy is an essential analytical tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. While achiral molecules are CD-silent, chiral molecules will produce a characteristic CD spectrum. For chiral derivatives of this compound, CD spectroscopy can be used to:

Confirm Chirality: The presence of a CD signal confirms that a molecule is chiral and that the sample is enantiomerically enriched.

Distinguish Enantiomers: A pair of enantiomers will produce CD spectra that are mirror images of each other.

Assign Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations or to the spectra of related compounds with known absolute configurations, the stereochemistry of the target molecule can often be assigned.

Study Conformation: CD spectra are highly sensitive to the conformation of the molecule. Changes in the CD signal can be used to study conformational equilibria in solution.

The chromophores in a hexahydro-3-benzazocine derivative, primarily the benzene ring, will give rise to CD signals in the UV region (typically < 300 nm). The interaction of this chromophore with the chiral centers in the molecule generates the specific CD signature. rsc.org

Conformational Analysis and Stereochemical Investigations of 1,2,3,4,5,6 Hexahydro 3 Benzazocine

Ring Conformation Studies (e.g., Chair, Boat, Skew-Boat for Azocine (B12641756) and Piperidine (B6355638) Rings)

The 1,2,3,4,5,6-hexahydro-3-benzazocine scaffold is a fused bicyclic system, comprising a benzene (B151609) ring fused to an eight-membered azocine ring. The flexibility of the eight-membered ring allows it to adopt several conformations. Theoretical and experimental studies have explored these conformational possibilities, which are often described in terms of chair, boat, and skew-boat forms for the azocine ring.

In bridged analogues, such as the 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocines, the conformational flexibility of the azocine ring is significantly constrained. The methano bridge locks the ring system into a more rigid structure, profoundly influencing its interaction with biological targets. nih.gov

Conformational Dynamics and Energy Barriers

The various conformations of the this compound ring are not static but are in a state of dynamic equilibrium. The molecule can interconvert between different conformations through processes such as ring inversion. The energy barriers associated with these conformational changes are a key aspect of its dynamic behavior.

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for studying these dynamic processes. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of conformational interconversion and to calculate the associated activation energy barriers. For some benzo-fused nine-membered heterocyclic systems, these barriers have been found to be surprisingly high, on the order of 48 kJ/mol. researchgate.net This indicates a significant restriction to ring flexibility.

The energy barriers for conformational changes in the this compound system will be influenced by several factors, including the inherent strain of the eight-membered ring and the steric and electronic effects of any substituents present. Computational methods can also be employed to model the transition states for these conformational interchanges and to calculate the corresponding energy barriers, providing valuable insights that complement experimental data.

Influence of Substituents on Preferred Conformations

The introduction of substituents onto the this compound ring system can have a profound impact on its conformational preferences. Substituents can influence the delicate balance of steric and electronic interactions within the molecule, leading to a shift in the equilibrium between different conformations.

Substituents on the nitrogen atom (at position 3) are particularly important. The size and nature of the N-substituent can dictate the orientation of the lone pair of electrons on the nitrogen and can introduce steric interactions that favor one ring conformation over others. For example, an N-methyl group will have different steric requirements than a larger N-benzyl group, potentially altering the preferred geometry of the azocine ring.

Substituents on the aromatic ring or on the saturated carbon atoms of the azocine ring can also exert a significant influence. Electron-withdrawing or electron-donating groups on the benzene ring can affect the electronic properties of the entire molecule, which may have subtle effects on conformational energies. nih.gov Bulky substituents on the carbon framework will generally prefer to occupy positions that minimize steric strain, such as equatorial-like positions in a chair-like conformation of the piperidine moiety. vaia.com The interplay of these substituent effects can be complex, and a detailed understanding often requires a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, along with computational modeling.

Stereoisomerism and Enantiomeric Purity Assessment

Due to the presence of stereogenic centers, this compound derivatives can exist as multiple stereoisomers, including enantiomers and diastereomers. For instance, if a substituent is introduced at a carbon atom within the azocine ring, that carbon atom can become a chiral center.

The synthesis of these compounds often leads to racemic mixtures, which are equal mixtures of the two enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for pharmacological studies, as different enantiomers can exhibit vastly different biological activities. Classical resolution methods may be employed, or enantioselective syntheses can be developed to produce a single enantiomer preferentially. bath.ac.uk

The assessment of enantiomeric purity is a critical aspect of the characterization of chiral this compound derivatives. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. Other methods, such as NMR spectroscopy using chiral shift reagents or the formation of diastereomeric derivatives, can also be employed for this purpose.

Stereochemistry of Synthetic Intermediates and Final Products

The stereochemical outcome of a synthesis of a this compound derivative is determined by the stereochemistry of the starting materials and the stereoselectivity of the reactions employed. Careful control of stereochemistry throughout the synthetic sequence is essential to obtain the desired stereoisomer of the final product.

Various spectroscopic and crystallographic techniques are used to determine the absolute and relative stereochemistry of both synthetic intermediates and the final products. X-ray crystallography provides unambiguous proof of the solid-state conformation and relative stereochemistry. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to elucidate the relative stereochemistry and preferred conformation in solution.

Computational Chemistry and Theoretical Modeling of 1,2,3,4,5,6 Hexahydro 3 Benzazocine

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to meticulously study the intrinsic properties of the benzazocine system. ufms.brresearchgate.net These ab initio methods solve approximations of the Schrödinger equation, providing a detailed description of electron distribution and energy. ijnc.ir

The first step in theoretical analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to locate the minimum energy conformation on the potential energy surface. researchgate.net For benzazocine derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to obtain equilibrium geometries. ufms.brresearchgate.net This process refines bond lengths, bond angles, and dihedral angles to yield a structurally accurate model.

The 1,2,3,4,5,6-hexahydro-3-benzazocine ring system possesses significant conformational flexibility. By systematically rotating key dihedral angles, a conformational energy profile can be generated. This profile maps the relative energies of different conformers (e.g., boat, chair, twist-boat variations of the eight-membered ring), identifying the most stable, low-energy shapes the molecule is likely to adopt.

Table 1: Example of Optimized Geometric Parameters for a Benzazocine Derivative Core This table illustrates the type of data obtained from geometry optimization calculations, based on findings for related structures. researchgate.net

ParameterBond TypeCalculated Value (Å)
Bond LengthC-C (aromatic)1.36 - 1.40
Bond LengthC-C (aliphatic)1.51 - 1.54
Bond LengthC-N1.45 - 1.48

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For benzazocine systems, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, studies on derivatives show the HOMO and LUMO can be distributed across different rings within the molecule, indicating pathways for intramolecular charge transfer. researchgate.net

Table 2: Example of FMO Energy Data for a Benzazocine Derivative This table presents sample data from FMO analysis, demonstrating how electronic properties are quantified. ufms.brresearchgate.net

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.5
Energy Gap (ΔE)4.3

QM calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. ufms.brresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies corresponding to the stretching, bending, and torsional modes of the molecule's functional groups can be calculated. researchgate.net These computed frequencies for a benzazocine structure are often scaled by a factor (e.g., 0.958) to better match experimental FT-IR spectra, aiding in the precise assignment of observed spectral peaks. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (¹H and ¹³C) for a given molecular structure. semanticscholar.org By comparing the predicted chemical shifts with experimental spectra, researchers can confirm the proposed structure and assign specific resonances to individual atoms in the this compound framework. semanticscholar.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are precise, they are computationally expensive. For studying the dynamic behavior of larger systems, such as a benzazocine ligand in a solvent or bound to a receptor, molecular mechanics (MM) and molecular dynamics (MD) are the preferred approaches. ijnc.ircnr.it MM uses a simpler, classical mechanics-based "ball-and-spring" model to describe molecular interactions. ijnc.ir

A single, static structure does not fully represent a flexible molecule like this compound, which exists as an ensemble of rapidly interconverting conformers. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a dynamic picture of its behavior. ufms.br

Running an MD simulation for a duration, such as 500 nanoseconds, allows for extensive conformational sampling. ufms.brresearchgate.net The resulting trajectory can be analyzed to understand the molecule's structural dynamics through various metrics: ufms.brresearchgate.net

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Indicates the compactness of the molecule's structure over the course of the simulation.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to the solvent, providing insights into its interaction with the surrounding environment.

MD simulations are invaluable for studying how benzazocine ligands interact with their biological targets, such as opioid receptors. nih.govscholarsresearchlibrary.com The process often begins with molecular docking, a computational technique that predicts the preferred binding orientation of a ligand within a receptor's active site. ufms.brrsc.org

Following docking, an MD simulation of the ligand-receptor complex is performed to observe the stability and dynamics of the interaction. rsc.org This allows researchers to:

Analyze the evolution of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues of the receptor. rsc.org

Calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to quantify the strength of the ligand-receptor association. ufms.br

Identify the specific amino acid residues that contribute most significantly to the binding affinity. rsc.org For example, in studies of other receptor-ligand systems, key residues like Lys63, Arg69, and Cys113 have been identified as crucial for binding through energy decomposition analysis. rsc.org

This detailed understanding of interaction dynamics is critical for structure-activity relationship (SAR) studies and for the rational design of new benzazocine derivatives with improved affinity and selectivity. nih.gov

Docking and Molecular Recognition Studies with Biological Targets

Molecular docking simulations have been instrumental in elucidating the binding modes of this compound derivatives within the binding pockets of opioid receptors. These studies provide critical insights into the specific interactions that govern ligand affinity and selectivity.

Binding Site Characterization in Model Systems

Computational studies have focused on characterizing the binding sites of opioid receptors when interacting with benzomorphan (B1203429) analogues. A significant finding is the identification of a putative hydrophobic binding pocket within the receptor. The nature and topography of this pocket have been explored through the synthesis and evaluation of a series of N-monosubstituted analogues of 8-[N-((4′-phenyl)-phenethyl)]-carboxamidocyclazocine. These studies have revealed that the biphenylethyl group of certain analogues likely occupies this previously unexplored hydrophobic region in opioid receptors. nih.gov

Docking of 8-carboxamidocyclazocine (B1251197) (8-CAC), a derivative of the well-known opioid cyclazocine (B1219694), into the unliganded binding site of the mouse µ-opioid receptor has shown that 8-CAC and the potent opioid antagonist β-funaltrexamine (β-FNA) share nearly identical interactions with the receptor. A key interaction involves the carboxamide group of 8-CAC, which can directly form a hydrogen bond with the histidine residue His297 of the receptor. adelphi.edu This interaction is a critical anchor point for the ligand within the binding site.

Prediction of Ligand-Receptor Interactions and Orientation

The prediction of ligand-receptor interactions and the orientation of this compound analogues within the binding pocket are crucial for understanding their pharmacological activity. Molecular modeling studies have shown that for analogues with large N-substituents, the binding mode observed for 8-CAC is not sterically feasible. This suggests that these larger ligands may adopt an alternative binding mode or that the receptor itself may undergo conformational rearrangements to accommodate them. adelphi.edu

The key interactions governing the binding of these ligands are a combination of hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group, a common feature in many opioids, is replaced by a carboxamido group in 8-CAC, which still allows for crucial hydrogen bonding with the receptor. adelphi.edu Furthermore, the exploration of a series of N-substituted analogues with aryl-containing groups has highlighted the importance of a hydrophobic pocket. For instance, very high binding affinity to the µ-opioid receptor was achieved with an N-(2-(4′-methoxybiphenyl-4-yl)ethyl) analogue of 8-CAC, underscoring the significance of this hydrophobic interaction. adelphi.edu

QSAR (Quantitative Structure-Activity Relationship) Methodologies

QSAR studies are a cornerstone of modern drug design, providing mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for identifying the key structural features that drive potency and selectivity.

Development of QSAR Models for Analogues

The development of robust QSAR models for analogues of this compound is essential for the rational design of new analgesics. While specific 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) on this exact scaffold are not extensively detailed in the provided literature, the principles of QSAR model development are well-established. Such models are typically built using a training set of molecules with known activities to establish a correlation, which is then validated using an external test set of compounds. mdpi.comresearchgate.net

For benzomorphan-based compounds, structure-activity relationship (SAR) data has been extensively analyzed. These analyses highlight that the benzomorphan nucleus serves as a versatile template where modifications, particularly at the N-substituent and the 8-OH group, can significantly influence the functional profile of the compound. nih.gov A comprehensive review of SAR data from the last 25 years underscores the importance of these modifications in achieving specific affinity and activity at opioid receptors. nih.gov

The following table presents a selection of N-substituted 8-CAC analogues and their binding affinities for µ, δ, and κ opioid receptors, illustrating the data that would be used to construct a QSAR model.

CompoundN-Substituentµ Ki (nM)δ Ki (nM)κ Ki (nM)
1 N-((4'-phenyl)-phenethyl)0.211.80.18
8 N-(3-bromophenethyl)0.239.30.0063
9 N-(2-bromophenethyl)2.83651.8
15 N-(2-naphthylethyl)0.221.70.10
16 N-(2-naphthylpropyl)1.3430.018

Data sourced from a study on N-((4'-phenyl)-phenethyl) analogues of 8-CAC. adelphi.edu

Identification of Key Structural Descriptors for Activity

Through extensive SAR studies, several key structural descriptors have been identified as being crucial for the activity of this compound analogues at opioid receptors. These descriptors provide a qualitative understanding that would be quantified in a formal QSAR analysis.

The primary determinants of activity are:

The nature of the N-substituent: This is arguably the most critical factor in determining the pharmacological profile. The size, shape, and electronic properties of the substituent on the nitrogen atom can dramatically alter the affinity and selectivity for different opioid receptor subtypes. For example, the introduction of a bulky, hydrophobic group like a biphenylethyl moiety can lead to very high affinity for the µ-opioid receptor. adelphi.eduadelphi.edu

Substitution on the aromatic ring: Modifications to the phenolic hydroxyl group at the 8-position, such as its replacement with a carboxamide group, have been shown to be well-tolerated and can lead to high-affinity ligands. adelphi.edu

Stereochemistry of the benzomorphan core: The stereoisomerism of the benzomorphan scaffold is known to be a critical factor influencing opioid receptor activity.

A hypothetical QSAR model for this class of compounds would likely include descriptors that quantify these features, such as:

Topological descriptors: To describe the size and shape of the N-substituent.

Electronic descriptors: To capture the electronic effects of substituents on the aromatic ring.

Steric descriptors: To account for the bulk and spatial arrangement of different groups.

These descriptors, when correlated with biological activity through a mathematical model, would provide a powerful tool for the design and optimization of novel this compound-based therapeutics.

Structure Activity Relationship Sar Studies: Methodological Approaches and Design Principles

Systematic Modification of the 1,2,3,4,5,6-Hexahydro-3-benzazocine Core

Systematic modification of the hexahydro-3-benzazocine core, particularly its bridged derivatives like the 2,6-methano-3-benzazocines (also known as 6,7-benzomorphans), has been a cornerstone of research in this area. By altering substituents at various positions, researchers can probe the molecular interactions between the ligand and its biological target, leading to a comprehensive understanding of the pharmacophore.

The rationale for modifying the hexahydro-3-benzazocine scaffold is to explore and optimize interactions with specific biological receptors, such as opioid or N-methyl-D-aspartate (NMDA) receptors. Variations are strategically introduced at key positions to modulate affinity, selectivity, and functional activity (e.g., agonist versus antagonist).

Key positions for modification include:

The Aromatic Ring: Substituents on the benzene (B151609) ring, particularly the phenolic hydroxyl group, are critical for receptor interaction. The position of this group can differentiate activity between receptor types. nih.govacs.org

The Nitrogen Atom (N-3): The substituent on the basic nitrogen atom is a primary determinant of the compound's pharmacological profile, influencing its potency, selectivity for receptor subtypes (e.g., mu, delta, kappa), and its agonist or antagonist nature. nih.govnih.gov

The 8-Position: In bridged analogues like benzomorphans, the 8-position corresponds to the phenolic hydroxyl group of morphine. This site is a crucial hydrogen bond donor. Replacing this hydroxyl group with bioisosteres is a common strategy to improve pharmacokinetic properties while maintaining affinity. acs.org

The Bridged Ring System: Alkyl substituents on the bridged portion of the molecule, such as methyl groups, can influence potency by establishing favorable van der Waals contacts within the receptor's binding pocket. pharmacy180.com

Substitutions on the aromatic portion of the benzazocine ring have a profound effect on biological activity. The phenolic hydroxyl group, in particular, is a well-established critical feature for the activity of many opioids, playing a role in anchoring the ligand within the receptor. mdpi.com

The position of this hydroxyl group is crucial for receptor selectivity. Studies on 6,7-benzomorphan derivatives have shown that shifting the hydroxyl group from the 2'-position to the 3'-position significantly enhances affinity for the NMDA receptor-channel complex while concurrently reducing affinity for the mu-opioid receptor. nih.govacs.org Conversely, a hydroxyl function at the 4'-position was found to be critical for improving sodium channel blocking properties in a different series of analogues. nih.gov

Replacing the hydroxyl group altogether is a key strategy in rational drug design. The substitution of the prototypic 8-OH group in 2,6-methano-3-benzazocines with an 8-amino (8-NH2) group has been explored. While the primary 8-NH2 analogue showed reduced affinity, substitution on this amino group with aryl appendages (e.g., 8-phenylamino) dramatically improved affinity for mu and kappa receptors, indicating that this position can be modified to probe previously unexplored receptor space. acs.org

ScaffoldAromatic SubstitutionEffect on Activity/AffinityReference
6,7-BenzomorphanShift of -OH from 2' to 3' positionIncreased affinity for NMDA receptor; reduced affinity for mu-opioid receptor. nih.govacs.org
6,7-Benzomorphan-OH at 4' positionCrucial for improving sodium channel blocking properties. nih.gov
2,6-Methano-3-benzazocine (Cyclazocine core)Replacement of 8-OH with 8-NH-PhenylDramatically improved affinity for mu and kappa opioid receptors compared to 8-NH2. acs.org

The substituent attached to the nitrogen atom of the azocine (B12641756) ring is arguably the most critical element for defining the pharmacological profile of these compounds. cnr.it A wide array of N-substituents has been investigated, revealing that small changes can dramatically alter receptor affinity, selectivity, and intrinsic activity.

For instance, simple alkyl groups like N-methyl are common, but larger groups such as N-phenylethyl can result in greater activity. pharmacy180.complos.org The introduction of N-allyl or N-cyclopropylmethyl groups often imparts opioid antagonist properties. pharmacy180.com More complex side chains have been used to fine-tune activity across opioid receptor subtypes. Studies on a series of 5,9-dimethyl-2'-hydroxy-6,7-benzomorphans found that an N-propanamide spacer was preferred for mu-receptor interaction, whereas an N-acetamide spacer could confer selectivity for the kappa receptor. nih.gov The compound LP1, which features an N-phenylpropanamido substituent, was identified as a potent mu-agonist and delta-antagonist. nih.gov Further modifications to the phenyl ring of this substituent resulted in biased agonists, which preferentially activate specific downstream signaling pathways. nih.govacs.org

Parent ScaffoldN-SubstituentReceptor Affinity (Ki, nM) / ProfileReference
5,9-dimethyl-2'-hydroxy-6,7-benzomorphan-CH2CH2CONH-Phenyl (LP1)μ = 0.83, δ = 29, κ = 110 (μ-agonist/δ-antagonist) nih.gov
5,9-dimethyl-2'-hydroxy-6,7-benzomorphan-CH2CONH-Phenylμ = 11, δ = 120, κ = 27 nih.gov
5,9-dimethyl-2'-hydroxy-6,7-benzomorphan-CH2CH2CONH-Cyclohexylμ = 1.1, δ = 160, κ = 120 nih.gov
Morphine Core-MethylStandard μ-agonist plos.org
Morphine Core-Allyl (Nalorphine)μ-antagonist/κ-agonist plos.org
Morphine Core-PhenylethylIncreased μ-agonist potency vs. Methyl plos.org
Oxymorphone Core-Cyclopropylmethyl (Naltrexone)Opioid antagonist plos.org

The this compound scaffold is often synthesized with an internal bridge, such as in the 2,6-methano-3-benzazocines (benzomorphans). This bridge creates a conformationally rigid structure that is believed to mimic the orientation of the piperidine (B6355638) ring relative to the aromatic ring in morphine. nih.gov This rigidity is crucial for potent analgesic activity.

Alterations to this bridged system can significantly impact activity. The distance between the basic nitrogen and the center of the aromatic ring is a critical parameter for receptor interaction. nih.gov A study synthesizing a series of benzomorphan (B1203429) analogues with varying ring sizes (benzazepine, benzazocine, benzazonine) found that only slight analgesic activity was present in any of the compounds, highlighting the importance of the specific spatial arrangement enforced by the 6,7-benzomorphan (2,6-methano-3-benzazocine) skeleton. nih.gov Even within the same core, the stereochemistry of substituents on the bridge, such as methyl groups at the 11-position (C-9 in benzomorphan numbering), is important for activity. pharmacy180.com

Rational Design of Benzazocine Analogues

Rational design involves using the knowledge gained from SAR studies to create novel analogues with improved properties. This approach moves beyond simple trial-and-error by employing strategies like bioisosteric replacement to target specific goals, such as enhancing metabolic stability, improving solubility, or exploring new binding interactions within the receptor.

Bioisosterism is a strategy in medicinal chemistry for the rational modification of lead compounds by replacing atoms or functional groups with other groups that have similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. ctppc.orgnih.gov This technique has been successfully applied to the benzazocine scaffold.

A prominent example is the replacement of the 8-phenolic hydroxyl group, which, while important for binding, is also a site of rapid metabolism (O-glucuronidation) that can lead to poor oral bioavailability. acs.org

Hydroxyl to Carboxamide: The 8-OH group of cyclazocine (B1219694) was replaced with a carboxamide (CONH2) group, yielding 8-carboxamidocyclazocine (B1251197) (8-CAC). This analogue not only retained high affinity for opioid receptors but also demonstrated a significantly longer duration of action in vivo, suggesting improved pharmacokinetic properties. researchgate.net

Hydroxyl to Amino: The 8-OH group was also replaced with an amino (NH2) group and its derivatives. While the simple 8-NH2 substitution lowered affinity, adding substituents to the nitrogen, such as an 8-phenylamino group, restored high affinity, demonstrating that the amino group can serve as a viable bioisostere for the hydroxyl group. acs.org

Aromatic CH to N: In a different approach, bioisosteric replacement was applied to a complex N-substituent. In a series of N-((4′-phenyl)-phenethyl) analogues, a carbon-hydrogen (CH) group in the distal phenyl ring was replaced with a nitrogen atom to create pyridinyl isosteres. This modification was shown to be well-tolerated at the kappa receptor and had the added benefit of lowering the compound's lipophilicity (clogP), which is expected to increase aqueous solubility. nih.gov

These examples demonstrate the power of bioisosteric replacement to fine-tune the properties of benzazocine analogues, leading to compounds with potentially superior therapeutic profiles. ufrj.br

Scaffold Hopping and Mimicry

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a known active molecule while preserving its key pharmacophoric features. nih.gov This approach is widely used in lead optimization to identify new chemotypes with improved properties such as potency, selectivity, or pharmacokinetics. nih.gov

In the context of the hexahydro-3-benzazocine framework, scaffold hopping could involve replacing the core benzazocine ring system with other bioisosteric scaffolds. For instance, strategies have been employed to replace six-membered rings in related bioactive compounds with seven-membered azepine or eight-membered azocine rings to explore new chemical space and enhance biological activity. acs.org While specific examples of scaffold hopping originating directly from the this compound core are not extensively detailed in the provided literature, the principle involves identifying alternative molecular backbones that can spatially orient the essential interacting groups—such as the basic nitrogen, aromatic ring, and various substituents—in a manner that mimics the binding mode of the original benzazocine ligand. This could lead to the discovery of entirely new classes of compounds that retain the desired pharmacological profile.

Stereochemical Design Principles for Enhanced Selectivity

Stereochemistry plays a pivotal role in the interaction between a ligand and its receptor, and this is particularly evident in the 2,6-methano-3-benzazocine series. The rigid, bridged structure of these molecules creates distinct stereoisomers, and their differential binding affinities underscore the importance of three-dimensional structure in achieving receptor selectivity.

A critical design principle for this class of compounds is the enantiopreference exhibited by opioid receptors. Research has consistently shown that for analogues of cyclazocine, a prototypical 2,6-methano-3-benzazocine, the (2R,6R,11R)-isomer is the preferred enantiomer for high-affinity binding to both µ (mu) and κ (kappa) opioid receptors. nih.govnih.gov For example, the 8-formamide analogue of cyclazocine demonstrates highly enantiospecific binding, with eudismic ratios (the ratio of affinities between the more and less active enantiomers) reaching approximately 2000 for both µ and κ receptors. nih.gov The (2R,6R,11R)-isomer of this compound exhibits K_i values of less than or equal to 1 nM. nih.gov This enantioselectivity is a recurring theme, confirming that the specific spatial arrangement of substituents defined by the (2R,6R,11R) configuration is crucial for optimal interaction with the binding pockets of these receptors. nih.govnih.gov Similarly, novel N-normetazocine derivatives also show that the stereochemistry of the core structure is a key determinant of their opioid and sigma receptor profiles. nih.gov

In Vitro Receptor Binding Assays for Mechanistic Understanding

To elucidate the mechanisms by which hexahydro-3-benzazocine derivatives interact with their biological targets, a variety of in vitro assays are employed. chelatec.com These assays are fundamental for characterizing the binding properties of newly synthesized compounds and are a primary screening tool in drug discovery. core.ac.uk They allow for the direct measurement of the interaction between a ligand and a specific receptor, providing crucial data on affinity and selectivity that guide further development. chelatec.com

Radioligand Binding Displacement Assays (e.g., Opioid Receptors, Sigma Receptors)

Radioligand binding displacement assays are a cornerstone for studying ligand-receptor interactions. This technique involves incubating a receptor preparation (e.g., cell membranes expressing the target receptor) with a fixed concentration of a radiolabeled ligand (a ligand containing a radioactive isotope) and varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, providing an indirect measure of its binding affinity.

Opioid Receptors : For characterizing interactions with the three main opioid receptor subtypes, specific radioligands are used. These include [³H]DAMGO for µ-receptors, [³H]naltrindole or [³H]-Deltorphin II for δ (delta) receptors, and [³H]U69,593 for κ-receptors. nih.govnih.gov In these competitive assays, membranes from cells stably expressing the human opioid receptor subtypes are incubated with the appropriate radioligand and the benzazocine compound being tested. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is then determined. nih.gov

Sigma Receptors : Similar displacement assays are used to characterize binding to sigma receptors. ³H-Pentazocine, a benzomorphan derivative, is the primary selective radioligand for determining binding affinities at the sigma-1 (σ₁) receptor. nih.govfrontiersin.org For the sigma-2 (σ₂) receptor, the non-selective sigma ligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is often used. nih.gov To ensure that binding to only the σ₂ receptor is measured, these assays are typically conducted in the presence of a high concentration of an unlabeled σ₁-selective ligand, such as (+)-pentazocine, to "mask" or block the σ₁ sites. nih.gov

Characterization of Receptor Affinity and Selectivity (K_i, IC_50 values as chemical properties)

The data obtained from radioligand binding displacement assays are used to calculate key chemical properties that define a compound's receptor affinity and selectivity.

IC₅₀ (Half-maximal inhibitory concentration) : This value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, which in this context is the displacement of a radioligand. It is a direct output of the competition binding curve.

K_i (Inhibition constant) : The K_i value is a more absolute measure of binding affinity. It is calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand used in the assay and K_d is the dissociation constant of the radioligand for the receptor. nih.gov The K_i represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present. Lower K_i values indicate higher binding affinity.

By determining the K_i values of a hexahydro-3-benzazocine derivative for multiple receptors (e.g., µ, δ, κ, σ₁, σ₂), its selectivity profile can be established. Selectivity is often expressed as a ratio of K_i values for different receptors. For example, a compound with a much lower K_i for the µ-receptor than for the κ- or δ-receptors would be considered µ-selective.

The following table summarizes the binding affinities (K_i in nM) of selected 2,6-methano-3-benzazocine derivatives for opioid receptors.

CompoundDescriptionµ K_i (nM)δ K_i (nM)κ K_i (nM)Reference
CyclazocinePrototypical 2,6-methano-3-benzazocine0.18 ± 0.0212 ± 1.20.065 ± 0.005 nih.gov
8-CAC (8-carboxamidocyclazocine)8-OH replaced with CONH₂0.41 ± 0.0414 ± 1.10.53 ± 0.05 nih.gov
(-)-8-Formamidocyclazocine(2R,6R,11R)-isomer with 8-NHCHO group0.31 ± 0.03110 ± 100.22 ± 0.02 nih.gov
N-BPE-8-CAC8-CAC with N-(2-[1,1′-biphenyl]-4-ylethyl) group0.33 ± 0.032.6 ± 0.216 ± 1.2 nih.gov
N-[2-(4′-methoxy[1,1′-biphenyl]-4-yl)ethyl]-8-CACLead compound with 4'-methoxy group0.084 ± 0.0072.0 ± 0.211 ± 0.9 nih.gov
N-[2-(4′-hydroxy[1,1′-biphenyl]-4-yl)ethyl]-8-CACAnalogue with 4'-hydroxy group0.0056 ± 0.00050.43 ± 0.043.3 ± 0.3 nih.gov
N-[2-(3′,4′-methylenedioxy[1,1′-biphenyl]-4-yl)ethyl]-8-CACAnalogue with 3',4'-methylenedioxy group0.0016 ± 0.00010.21 ± 0.020.86 ± 0.07 nih.gov
N-(3-bromophenethyl)-8-CACAnalogue with 3-bromophenethyl group0.29 ± 0.0353 ± 50.063 ± 0.005 nih.gov

Allosteric Modulation Investigations (if applicable)

Allosteric modulation refers to the regulation of a receptor by a ligand binding to a site that is topographically distinct from the primary (orthosteric) binding site. frontiersin.org An allosteric modulator can be positive (PAM), negative (NAM), or silent (SAM), enhancing, inhibiting, or not affecting the orthosteric ligand's efficacy, respectively. frontiersin.org This mechanism offers a sophisticated means of fine-tuning receptor function. nih.gov

While there is limited direct evidence of this compound derivatives acting as allosteric modulators themselves, their interaction with the sigma-1 receptor provides a compelling case for indirect allosteric modulation of other receptor systems, particularly opioid receptors. The sigma-1 receptor, initially misidentified as an opioid receptor subtype, is now known to be a unique intracellular chaperone protein that can physically associate with G-protein coupled receptors (GPCRs), including opioid receptors. nih.gov

Studies have shown that sigma-1 receptor ligands can modulate opioid receptor signaling despite not binding directly to the opioid orthosteric site. nih.govnih.gov For example, selective sigma-1 ligands have been shown to enhance the signaling of the µ-opioid receptor agonist DAMGO. nih.gov This suggests that by binding to the sigma-1 receptor, benzazocine derivatives can induce conformational changes that allosterically influence the function of an associated opioid receptor. Furthermore, in vitro binding studies for the sigma-1 receptor have identified compounds, like phenytoin, that act as positive allosteric modulators, enhancing the binding of orthosteric sigma-1 ligands. frontiersin.orgnih.gov This establishes that the sigma-1 receptor is susceptible to allosteric regulation, further supporting the potential for its ligands to act as part of a larger allosteric regulatory complex.

Correlation of Structural Features with Binding Profiles

The extensive research into 2,6-methano-3-benzazocine derivatives has led to a well-defined structure-activity relationship (SAR), particularly concerning opioid receptor binding.

A foundational aspect of the SAR for classical opioids is the presence of a phenolic hydroxyl group at the 8-position of the benzazocine ring, which is considered crucial for high-affinity binding. However, research has redefined this requirement. Replacing the 8-OH group with a primary carboxamide (-CONH₂) to form 8-carboxamidocyclazocine (8-CAC) was found to retain high affinity for µ and κ receptors (K_i = 0.41 nM and 0.53 nM, respectively). researchgate.net Similarly, replacing the 8-OH with a formamide (B127407) (-NHCHO) group also resulted in high-affinity ligands. nih.gov In contrast, substitution with a primary amine (-NH₂) significantly decreased affinity for µ and κ receptors. Interestingly, subsequent N-arylation of this amino group, for instance with a phenyl ring, dramatically improved binding affinity, bringing it close to that of the parent 8-OH compound, cyclazocine. nih.govacs.org

The most significant SAR developments have come from substitutions on the 8-carboxamide nitrogen of 8-CAC. While initial mono- or di-alkylation of the amide nitrogen was detrimental to binding, the discovery that a large N-(2-[1,1′-biphenyl]-4-ylethyl) appendage resulted in high µ-receptor affinity was a major breakthrough. nih.govnih.gov This finding opened a new avenue for exploration, suggesting the ligand was accessing a previously unexplored, likely hydrophobic, pocket in the receptor. adelphi.edu Further optimization of this biphenyl moiety has led to some of the most potent µ-ligands ever reported.

Substitution on the Distal Phenyl Ring : Placing electron-donating groups on the distal phenyl ring of the N-biphenylethyl substituent generally enhances µ-receptor affinity. nih.gov For example, adding a 4'-methoxy group increased affinity relative to the unsubstituted parent compound. A 4'-hydroxy group led to a 15-fold increase in µ affinity (K_i = 0.0056 nM). nih.gov The most potent analogue identified in one study featured a 3',4'-methylenedioxy group, which exhibited an astonishing K_i of 1.6 picomolar (0.0016 nM), representing a 53-fold increase in potency compared to the 4'-methoxy lead compound. nih.gov

Linker and Aryl Group Variation : The two-methylene spacer between the carboxamide nitrogen and the biphenyl group was found to be optimal. nih.gov Replacing the biphenyl group with other aryl systems also had a significant impact on the binding profile. For instance, an N-(3-bromophenethyl) substitution resulted in a compound with high affinity for both µ (K_i = 0.29 nM) and κ receptors (K_i = 0.063 nM), demonstrating that modifications in this region can tune selectivity between receptor subtypes. nih.gov

Collectively, these findings illustrate a sophisticated SAR for the this compound scaffold, where stereochemistry, substitution at the 8-position, and particularly the nature of large N-arylalkyl substituents on an 8-carboxamide group can be systematically modified to achieve exceptionally high affinity and modulate selectivity for opioid receptors.

Advanced Topics and Future Directions in 1,2,3,4,5,6 Hexahydro 3 Benzazocine Research

Novel Synthetic Methodologies for Complex Benzazocine Architectures

The construction of the tricyclic core of 1,2,3,4,5,6-hexahydro-3-benzazocine and its derivatives has been a subject of extensive synthetic exploration. Recent efforts have focused on developing more efficient, versatile, and environmentally benign methods to access structurally diverse and complex benzazocine architectures.

One notable approach involves the use of intramolecular cyclization strategies. For instance, a novel synthesis of 1,2,3,4,5,6-hexahydro-8-hydroxy-2,6-epithio-3-benzazocine has been achieved through an intramolecular cyclization of 1-(2-aminoethyl)-3,4-dihydro-1H-2-benzothiopyrans. documentsdelivered.com This method utilizes tert-butyl hypochlorite (B82951) to induce the formation of a 5-membered cyclic aminosulfonium salt, which upon treatment with sodium hydroxide, yields the desired bridged benzazocine structure. documentsdelivered.com

Another innovative strategy is the base-mediated nitrophenyl reductive cyclization for the synthesis of hexahydro-2,6-methano-1-benzazocines. nih.gov This method has been shown to be effective in constructing the bridged framework of these complex benzazocines. Furthermore, second-order Beckmann reactions of specific oximes have provided a new route to 3-benzazocines, leading to the formation of 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile. rsc.org This intermediate can be further elaborated into various derivatives. rsc.org

"Green chemistry" principles are also influencing the synthesis of benzazocine derivatives. A facile and environmentally friendly strategy has been developed for the synthesis of a novel class of benzazocines with anticancer activity. researchgate.net This method involves a two-step process starting from ninhydrin (B49086) and features mild reaction conditions and simple operational procedures. researchgate.net These novel methodologies are expanding the accessible chemical space of benzazocine derivatives, enabling the synthesis of compounds with unique three-dimensional structures and substitution patterns for pharmacological evaluation.

Application of Flow Chemistry and Automation in Synthesis

The translation of complex multi-step syntheses into continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. While specific applications of flow chemistry to the synthesis of this compound are still emerging, the principles and benefits demonstrated for other heterocyclic systems are highly relevant.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. The small reactor volumes enhance heat and mass transfer, enabling the use of highly reactive intermediates and exothermic reactions with greater safety. For the synthesis of complex molecules like benzazocines, flow chemistry can facilitate multi-step sequences where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps. This "telescoped" approach can significantly shorten synthesis times and reduce waste.

The integration of automation with flow chemistry platforms further enhances efficiency and throughput. Automated systems can perform reaction optimization, library synthesis, and real-time analysis, accelerating the drug discovery process. The on-demand generation of reagents and intermediates in flow reactors also improves safety by minimizing the storage of hazardous materials. The development of robust flow chemistry protocols for the key bond-forming reactions in benzazocine synthesis will be a critical step towards the rapid and efficient production of diverse compound libraries for pharmacological screening.

Integration of Machine Learning in Benzazocine Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery, and the field of benzazocine research is no exception. These computational tools are being increasingly used to design novel ligands and predict their pharmacological properties, particularly their interaction with opioid receptors, a common target for benzazocine derivatives.

Generative deep-learning frameworks are being employed for the de novo design of chemotypes with desired activities. nih.gov These models can learn the structural features required for binding to a specific target, such as the κ-opioid receptor (KOR), and generate novel molecular structures with predicted high affinity and selectivity. nih.gov This approach has the potential to accelerate the discovery of new KOR antagonists for the treatment of opioid addiction. nih.gov

Furthermore, machine learning models, including random forest, support vector machines, and deep neural networks, are being developed to predict the binding affinity and intrinsic activity of ligands at opioid receptors like the µ-opioid receptor (MOR). ebm-journal.orgbiorxiv.org These models are trained on large datasets of known ligands and their experimental activities, enabling them to learn complex structure-activity relationships. ebm-journal.orgbiorxiv.orgwhiterose.ac.uk By inputting the structure of a novel benzazocine derivative, these models can predict its potential as an agonist or antagonist, helping to prioritize compounds for synthesis and experimental testing. biorxiv.org

Machine learning can also be used to understand the complex interplay between a ligand and its receptor. By analyzing molecular dynamics simulations, ML algorithms can identify key conformational changes in the receptor upon ligand binding, providing insights into the mechanism of action. illinois.edu This information is invaluable for the rational design of benzazocines with specific signaling properties.

Machine Learning ApplicationDescriptionPotential Impact on Benzazocine Research
Generative Models Algorithms that learn to create new data, in this case, novel molecular structures.Design of novel benzazocine scaffolds with desired pharmacological profiles.
QSAR Models Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity.Prediction of the opioid receptor affinity and activity of new benzazocine derivatives.
Ligand-Based Classification Models that classify compounds as active or inactive based on their structural features.Rapid screening of virtual libraries of benzazocines to identify potential hits.
Analysis of MD Simulations Machine learning algorithms used to analyze large datasets from molecular dynamics simulations.Understanding the dynamic interactions between benzazocine ligands and their receptors.

Development of Advanced Analytical Techniques for Elucidation

The unambiguous structural characterization of novel and complex this compound derivatives is paramount for understanding their structure-activity relationships. Advanced analytical techniques play a crucial role in this process, providing detailed information about the connectivity, stereochemistry, and purity of these compounds.

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of new benzazocine derivatives, confirming their molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by fragmenting the molecule and analyzing the resulting fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of the atoms in the molecule. More advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms and piecing together the complex tricyclic framework of benzazocines. Nuclear Overhauser Effect (NOE) experiments are particularly important for determining the relative stereochemistry of the molecule.

For complex mixtures or for assessing the purity of synthesized compounds, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-NMR (LC-NMR) are powerful tools. The recent development of machine learning frameworks that can predict structural connectivity from routine 1D NMR spectra holds the promise of automating and accelerating the structure elucidation process for novel benzazocine derivatives. rsc.org

Theoretical Insights into Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to understand and predict the reactivity and selectivity of chemical reactions involved in the synthesis of this compound derivatives. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of reactions. This theoretical guidance can help in the rational design of synthetic routes and the optimization of reaction conditions.

Beyond synthesis, theoretical insights are crucial for understanding the interaction of benzazocine ligands with their biological targets. Molecular dynamics (MD) simulations, often spanning microseconds or longer, can reveal the dynamic behavior of a benzazocine derivative within the binding pocket of a receptor. illinois.edu These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity.

Furthermore, machine learning algorithms can be applied to analyze the vast datasets generated by MD simulations to identify distinct conformational states of the receptor-ligand complex and the transitions between them. illinois.edu This approach can provide a deeper understanding of the mechanism of receptor activation or inhibition by different benzazocine ligands, guiding the design of molecules with specific functional profiles. By combining quantum mechanical calculations with advanced simulation techniques, researchers can gain a comprehensive theoretical understanding of both the chemical synthesis and the pharmacological action of this compound derivatives.

Exploration of New Pharmacological Target Classes (mechanistic studies, not clinical)

While the primary pharmacological interest in this compound derivatives has historically focused on their potent analgesic properties mediated by opioid receptors, recent research has begun to explore their potential in other therapeutic areas. datapdf.com Mechanistic studies are uncovering novel pharmacological targets and activities for this versatile scaffold.

One emerging area is oncology. Certain novel benzazocine derivatives have been synthesized and shown to possess anticancer activity. researchgate.net For example, a base-mediated nitrophenyl reductive cyclization has been used to produce hexahydro-2,6-methano-1-benzazocines that were subsequently screened for their cytotoxic effects. nih.gov These studies, while preliminary, suggest that the benzazocine framework can be adapted to target pathways involved in cancer cell proliferation.

The exploration of new pharmacological targets for benzazocines is still in its early stages, but the initial findings are promising. The ability to synthesize diverse libraries of these compounds, coupled with high-throughput screening and advanced mechanistic studies, will be crucial in identifying new therapeutic applications for this privileged scaffold. The focus of this research remains on understanding the fundamental mechanisms of action at a molecular and cellular level, rather than on clinical outcomes.

Conclusion

Summary of Key Academic Contributions

Academic research into the 1,2,3,4,5,6-hexahydro-3-benzazocine scaffold and its derivatives has yielded significant contributions to medicinal chemistry and pharmacology. A primary achievement has been the development of various synthetic pathways to access this complex heterocyclic system. Researchers have successfully devised multi-step sequences, for instance, starting from materials like benzonorbornadiene to construct bridged analogs such as 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocines. datapdf.comnih.gov More recent innovations include base-mediated reductive cyclization strategies, which provide access to the related hexahydro-2,6-methano-1-benzazocine ring system. acs.org

A major focus of the research has been the exploration of the structure-activity relationships (SAR) of these compounds, particularly in the context of analgesia. datapdf.comnih.gov Studies have systematically investigated the impact of substitutions on the nitrogen atom (N-3 position) and other positions on the scaffold. datapdf.com For example, the introduction of N-methyl and other N-alkyl groups has been shown to significantly modulate analgesic potency. datapdf.com

Perhaps the most impactful contribution is the discovery that certain derivatives of the bridged this compound system exhibit potent analgesic activity, in some cases stronger than that of codeine. datapdf.comnih.gov Crucially, these compounds demonstrated a separation of analgesic effects from the physical dependence liability typically associated with opioid analgesics, a highly sought-after profile in drug development. datapdf.comnih.gov Furthermore, initial investigations into related benzazocine structures have suggested potential cytotoxic activity against various cancer cell lines, hinting at therapeutic applications beyond pain management. acs.org

Remaining Challenges in Benzazocine Chemistry and Chemical Biology

Despite the progress, significant challenges remain in the field. The development of highly stereoselective synthetic routes is a persistent hurdle. The complex, three-dimensional structure of benzazocines means that different stereoisomers can have vastly different biological activities and side-effect profiles. Creating scalable syntheses that yield a single, desired isomer remains a key objective.

A further challenge lies in optimizing the pharmacological profile of these compounds. While some derivatives show a promising dissociation of analgesic effects from dependence, the emergence of other central nervous system side effects, such as psychotomimetic effects with certain substitutions, complicates their therapeutic potential. datapdf.com A central goal is to achieve a comprehensive understanding of the SAR to eliminate all undesirable properties while retaining or enhancing therapeutic efficacy.

The precise molecular mechanisms of action for many of these compounds are not fully elucidated. While their analgesic effects are often attributed to interactions with opioid receptors, the specific receptor subtypes involved and the potential for off-target activities are areas requiring deeper investigation. The structural similarity to ligands for other receptors necessitates a broader pharmacological characterization to fully understand their biological fingerprint. Moreover, expanding the explored biological scope beyond analgesia remains a challenge; the potential of the this compound scaffold for treating other disorders is still largely untapped. acs.org

Outlook for Future Academic Research on this compound

The future of academic research on this compound is promising, with several key directions emerging. There is a significant opportunity to develop novel and more efficient synthetic methodologies. The application of modern catalytic methods and computational chemistry for designing synthetic routes could accelerate the discovery of new derivatives with tailored properties.

Future work will likely focus on creating highly selective molecular probes based on the hexahydro-3-benzazocine framework. Such tool compounds would be invaluable for studying the pharmacology and physiology of opioid and other CNS receptors with greater precision. This includes the development of derivatives with specific tags (e.g., fluorescent or radioactive labels) for use in chemical biology applications to visualize receptor binding and trafficking.

A major avenue for future research is the systematic exploration of new therapeutic applications. Screening libraries of this compound derivatives against a wide array of biological targets, including other G-protein coupled receptors, ion channels, and enzymes, could uncover entirely new therapeutic uses. acs.org Given that the benzazocine core is a feature of some biologically active natural products, future efforts may also be directed towards the total synthesis of these molecules and their analogs to evaluate their therapeutic potential. acs.org

Data Tables

Table 1: Physicochemical Properties of Selected Benzazocine Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
This compoundC11H15N161.25This compound
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocineC12H15N173.25(1S,9R)-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene nih.gov

Table 2: Summary of Reported Biological Activity for Selected Benzazocine Derivatives

CompoundBiological ActivityKey FindingsReference
1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine (B8528088)AnalgesicMore active than codeine in mouse hot-plate assay. nih.gov datapdf.comnih.gov
N-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocineAnalgesicMore active than codeine; does not support morphine dependence in monkeys. nih.gov datapdf.comnih.gov
N-Alkyl derivatives of 2'-hydroxy-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocineAnalgesicShowed only slight antinociceptive activities in mouse hot-plate assay. nih.gov nih.gov
Aspernomine (contains a hexahydro-2,6-methano-1-benzazocine moiety)CytotoxicActive against A549 lung carcinoma, MCF7 breast adenocarcinoma, and HT29 colon adenocarcinoma cell lines. acs.org acs.org

Q & A

Addressing data contradictions in opioid receptor binding assays

  • Approach :

Replicate assays under standardized conditions (pH 7.4, 37°C).

Apply statistical tests (e.g., ANOVA) to identify outliers.

Cross-validate with radioligand displacement assays (e.g., [<sup>3</sup>H]-DAMGO for μ-receptor affinity).

Use molecular dynamics simulations to explore conformational changes affecting binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.